4'-Galactooligosaccharide

Overview

Description

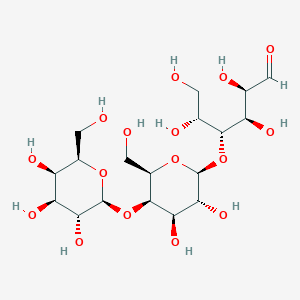

4’-Galactooligosaccharide is a type of functional oligosaccharide composed of galactose units linked by glycosidic bonds. It is a prebiotic compound, meaning it is not digestible by human enzymes but can be fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. This fermentation process produces short-chain fatty acids that have various health benefits, including improved gut health and enhanced immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Galactooligosaccharide is typically synthesized through the enzymatic conversion of lactose using β-galactosidase. The reaction involves transgalactosylation, where lactose serves as both the substrate and the acceptor molecule. The enzyme β-galactosidase catalyzes the transfer of galactose units to form oligosaccharides of varying lengths .

Industrial Production Methods: In industrial settings, the production of 4’-Galactooligosaccharide involves the use of immobilized β-galactosidase to enhance the efficiency and yield of the reaction. The process is carried out under controlled conditions, including optimal pH and temperature, to maximize the production of the desired oligosaccharide. The resulting mixture is then purified using techniques such as simulated moving bed chromatography to remove unreacted lactose and monosaccharides .

Chemical Reactions Analysis

Types of Reactions: 4’-Galactooligosaccharide primarily undergoes hydrolysis and fermentation reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking down the oligosaccharide into its constituent monosaccharides. Fermentation by gut bacteria converts the oligosaccharide into short-chain fatty acids .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., β-galactosidase).

Fermentation: Anaerobic conditions with gut bacteria such as Bifidobacteria and Lactobacilli.

Major Products Formed:

Hydrolysis: Galactose and glucose.

Fermentation: Short-chain fatty acids such as acetate, propionate, and butyrate.

Scientific Research Applications

Nutritional Applications

Prebiotic Properties:

4'-GOS is classified as a prebiotic, which means it serves as a substrate for beneficial gut bacteria, particularly Bifidobacteria and Lactobacilli. Research indicates that supplementation with 4'-GOS leads to a significant increase in these beneficial bacterial populations, which can enhance gut health and overall immunity .

Infant Nutrition:

4'-GOS is commonly added to infant formulas to mimic the oligosaccharides found in human breast milk. Studies have shown that infants consuming formula supplemented with 4'-GOS exhibit improved gut microbiota profiles and reduced incidences of gastrointestinal issues such as constipation . A notable study demonstrated that infants receiving 4'-GOS-enriched formula had fewer episodes of constipation compared to those on standard formulas .

Health Benefits

Immune System Modulation:

Research has highlighted the role of 4'-GOS in modulating the immune response. By promoting the growth of beneficial gut bacteria, 4'-GOS can enhance the gut's immune functions, potentially reducing the risk of infections by inhibiting pathogenic bacteria such as Escherichia coli and Salmonella typhimurium . This immunomodulatory effect is particularly relevant for vulnerable populations such as infants and the elderly.

Digestive Health:

The consumption of 4'-GOS has been associated with improved digestive health outcomes. Clinical trials have indicated that it can alleviate symptoms of constipation, particularly in older adults and infants . One study reported that a beverage containing 5.0g or 10.0g of 4'-GOS significantly improved defecation frequency among participants with constipation tendencies .

Industrial Applications

Food Industry:

In food technology, 4'-GOS is utilized as a functional ingredient in various products, including dairy items and dietary supplements. Its ability to enhance texture and flavor while providing health benefits makes it a valuable addition to functional foods . The industrial synthesis of 4'-GOS typically involves the enzymatic transgalactosylation of lactose using β-galactosidase enzymes derived from microbial sources .

Pharmaceuticals:

The pharmaceutical industry has explored the potential of 4'-GOS in drug formulation. Its ability to modify drug absorption and metabolism through gut microbiota modulation presents opportunities for developing new therapeutic strategies . Additionally, research into glycosylation processes involving 4'-GOS suggests potential applications in enhancing drug stability and efficacy .

Data Tables

Case Studies

-

Infant Formula Study:

A collaborative study involving multiple laboratories assessed the effectiveness of various infant formulas containing different concentrations of 4'-GOS. Results indicated that formulas with higher concentrations led to better digestive outcomes and increased levels of beneficial bacteria compared to standard formulas without added oligosaccharides . -

Elderly Population Research:

A clinical trial focused on elderly participants demonstrated that daily supplementation with 4'-GOS resulted in significant improvements in gut health markers, including increased frequency of bowel movements and reduced gastrointestinal discomfort. These findings support the use of 4'-GOS as a dietary intervention for maintaining digestive health in older adults .

Mechanism of Action

The primary mechanism of action of 4’-Galactooligosaccharide involves its fermentation by gut bacteria. The oligosaccharide reaches the colon relatively intact, where it serves as a substrate for beneficial bacteria. The fermentation process produces short-chain fatty acids, which lower the pH of the colon, inhibit the growth of pathogenic bacteria, and promote the proliferation of beneficial bacteria. These short-chain fatty acids also have systemic effects, including modulation of the immune system and enhancement of mineral absorption .

Comparison with Similar Compounds

4’-Galactooligosaccharide is unique among functional oligosaccharides due to its specific composition and prebiotic properties. Similar compounds include:

Fructooligosaccharides: Composed of fructose units and also have prebiotic effects.

Xylooligosaccharides: Derived from xylose and promote the growth of beneficial gut bacteria.

Isomaltooligosaccharides: Composed of glucose units and have similar prebiotic functions

Compared to these compounds, 4’-Galactooligosaccharide has been shown to be particularly effective in promoting the growth of Bifidobacteria and Lactobacilli, making it a valuable ingredient in functional foods and dietary supplements .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural characterization of 4'-galactooligosaccharide variants?

- Answer : High-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (HPLC-Q-TOF-MS/MS) is widely used for identifying glycosidic linkages (e.g., β(1→3), β(1→4)) in 4'-GOS. Principal component analysis (PCA) can further classify structural patterns in complex mixtures . For enzymatic synthesis studies, β-galactosidase activity assays under controlled pH and temperature conditions are critical, with kinetic parameters (e.g., , ) quantified via spectrophotometry .

Q. How can researchers ensure reproducibility in 4'-GOS synthesis experiments?

- Answer : Follow standardized protocols for enzyme purification (e.g., affinity chromatography for β-galactosidase) and substrate preparation. Document reaction conditions (temperature, pH, substrate/enzyme ratios) meticulously. Validate results using triplicate runs and include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic reactions. Raw data should be archived in supplementary materials, adhering to journal guidelines for transparency .

Q. What statistical approaches are appropriate for analyzing prebiotic effects of 4'-GOS in in vitro gut microbiota models?

- Answer : Use multivariate analysis (e.g., permutational ANOVA) to compare microbial diversity (Shannon index) between treatment groups. For species-specific changes (e.g., Bifidobacterium growth), apply linear mixed-effects models to account for inter-subject variability. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Advanced Research Questions

Q. How can conflicting data on 4'-GOS bioactivity be resolved in mechanistic studies?

- Answer : Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or GOS structural heterogeneity. Address this by:

- Structural standardization : Use HPLC-purified 4'-GOS fractions to isolate specific DP (degree of polymerization) variants.

- Model harmonization : Compare results across multiple systems (e.g., TIM-2 in vitro colon model vs. murine trials) to identify context-dependent effects.

- Meta-analysis : Aggregate datasets from independent studies to assess overall trends and outliers .

Q. What advanced techniques are available for elucidating the molecular interactions between 4'-GOS and gut epithelial receptors?

- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities () of 4'-GOS to receptors like TLR-2 or galectin-3. Molecular dynamics simulations (e.g., GROMACS) further predict conformational changes upon ligand binding. Pair these with transcriptomic profiling (RNA-seq) of treated epithelial cells to map downstream signaling pathways .

Q. How should researchers design longitudinal studies to evaluate 4'-GOS efficacy in modulating metabolic syndrome markers?

- Answer : Adopt a PICOT framework:

- Population : Adults with BMI ≥30 and insulin resistance.

- Intervention : Daily 4'-GOS (5g) vs. placebo for 12 weeks.

- Comparison : Iso-caloric maltodextrin control.

- Outcome : Changes in HOMA-IR, LDL cholesterol, and fecal SCFA levels.

- Time : Baseline, 6-week, and 12-week assessments.

Ensure blinding, randomization, and CONSORT-compliant reporting .

Q. Methodological Best Practices

Q. What are the key considerations for validating 4'-GOS purity in synthetic batches?

- Answer : Combine size-exclusion chromatography (SEC) with refractive index detection to assess molecular weight distribution. Confirm monosaccharide composition via acid hydrolysis followed by HPAEC-PAD. For novel compounds, provide H/C NMR spectra and high-resolution mass spectrometry (HRMS) data .

Q. How can researchers optimize data visualization for 4'-GOS studies?

- Answer : Use heatmaps for microbiota composition data (phylum to genus level) and line graphs for time-dependent SCFA production. Avoid redundant tables; instead, embed interactive figures in supplementary files. Adhere to color-blind-friendly palettes and label axes with units (e.g., "SCFA concentration, mM") .

Q. What strategies mitigate bias in meta-analyses of 4'-GOS clinical trials?

- Answer : Perform a risk-of-bias assessment (RoB 2.0 tool) to evaluate randomization, blinding, and attrition. Use funnel plots to detect publication bias and apply trim-and-fill analysis if asymmetry is observed. Pre-register protocols on PROSPERO to enhance transparency .

Q. Data Interpretation and Reporting

Q. How should contradictory findings between 4'-GOS fermentation outcomes and prebiotic hypotheses be addressed?

- Answer : Reconcile discrepancies by:

- Revisiting experimental conditions : Check for confounding factors (e.g., baseline microbiota diversity, dietary fiber intake).

- Subgroup analysis : Stratify data by variables like age or antibiotic use.

- Mechanistic follow-up : Conduct metatranscriptomics to assess functional activity (e.g., GOS utilization genes) rather than taxonomic shifts alone .

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVWSYJTUUKTEA-DSOVBJLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276547 | |

| Record name | 4'-Galactooligosaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6587-31-1 | |

| Record name | 4′-Galactosyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6587-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Galactooligosaccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-GALACTOSYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CW1B3F6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.